molecular formula C20H18ClNO6S B4060163 4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

Cat. No.: B4060163
M. Wt: 435.9 g/mol
InChI Key: ZTGJAMJACIRRJG-UHFFFAOYSA-N
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Description

4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is a useful research compound. Its molecular formula is C20H18ClNO6S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0543362 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Applications in Lipid Peroxidation

A study by Gerard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under acidic conditions, developing a new colorimetric assay for lipid peroxidation. This research could relate to the broader category of compounds including sulfonyl and chlorobenzyl groups in the context of analytical chemistry and biological studies (Gerard-Monnier et al., 1998).

Synthesis of Coenzyme M Analogues

Gunsalus, Romesser, and Wolfe (1978) synthesized various 2-(methylthio)ethanesulfonate analogues to investigate their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study on synthesizing and testing analogues for biological activity could provide insights into the synthesis and application of complex sulfonate compounds (Gunsalus et al., 1978).

Nanosized N-sulfonated Brönsted Acidic Catalyst

Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives. This work demonstrates the use of sulfonated compounds as catalysts in organic synthesis, potentially relevant to research on sulfonyl-containing compounds like the one (Goli-Jolodar et al., 2016).

Electrochemical Preparation and Reactions

Uneyama, Hasegawa, Kawafuchi, and Torii* (1983) explored the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, highlighting methods of synthesizing chlorinated organic compounds that may share similarities with the target compound's synthesis or functional group transformations (Uneyama et al., 1983).

Photochromic Methylacrylate Polymers

Ortyl, Janik, and Kucharski (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, presenting an application of sulfonamide groups in material science that could be of interest for the chemical functionalities similar to the query compound (Ortyl et al., 2002).

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6S/c1-29(26,27)11-10-17(20(25)28-12-13-6-8-14(21)9-7-13)22-18(23)15-4-2-3-5-16(15)19(22)24/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGJAMJACIRRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)OCC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 2
Reactant of Route 2
4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 3
Reactant of Route 3
4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 4
4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 5
Reactant of Route 5
4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 6
Reactant of Route 6
4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

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